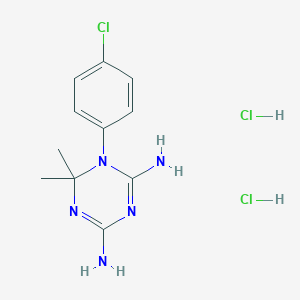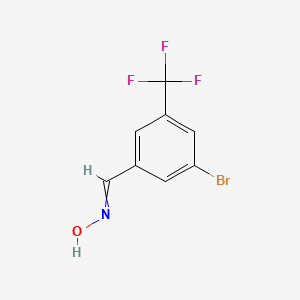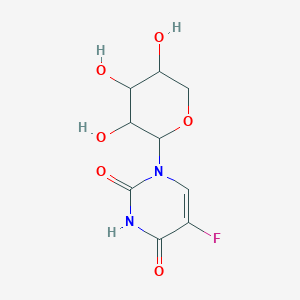
5-fluoro-1-pentopyranosylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1-((2R,3R,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione, also known as 5-fluorouridine, is a fluorinated pyrimidine nucleoside. This compound is a derivative of uridine, where a fluorine atom replaces the hydrogen atom at the 5th position of the uracil ring. It is primarily known for its role as an antineoplastic agent, used in the treatment of various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluorouridine typically involves the fluorination of uridine. One common method is the direct fluorination of uridine using elemental fluorine or a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is usually carried out in an anhydrous solvent like acetonitrile under controlled temperature conditions to prevent degradation of the product .
Industrial Production Methods
Industrial production of 5-fluorouridine often employs similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-fluorouridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-fluorouracil, a compound with significant antineoplastic activity.
Reduction: Reduction reactions can convert it back to uridine or other derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
5-Fluorouracil: Formed through oxidation.
Uridine: Formed through reduction.
Various nucleoside analogues: Formed through substitution reactions.
Scientific Research Applications
5-fluorouridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid metabolism and function.
Medicine: Utilized as an antineoplastic agent in cancer therapy. It inhibits RNA synthesis and function, leading to cell death in rapidly dividing cells.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
5-fluorouridine exerts its effects primarily by incorporating into RNA in place of uridine. This incorporation disrupts RNA processing and function, leading to the inhibition of protein synthesis and cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. It also inhibits the enzyme thymidylate synthase, further disrupting DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A closely related compound with similar antineoplastic properties.
Uridine: The non-fluorinated parent compound.
Cytarabine: Another nucleoside analogue used in cancer treatment.
Uniqueness
5-fluorouridine is unique due to its specific incorporation into RNA and its dual mechanism of action, targeting both RNA and DNA synthesis. This dual action enhances its efficacy as an antineoplastic agent compared to other nucleoside analogues .
Properties
Molecular Formula |
C9H11FN2O6 |
|---|---|
Molecular Weight |
262.19 g/mol |
IUPAC Name |
5-fluoro-1-(3,4,5-trihydroxyoxan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(13)2-18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17) |
InChI Key |
IXJSKGVGPNZCGA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


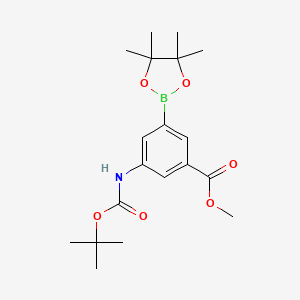
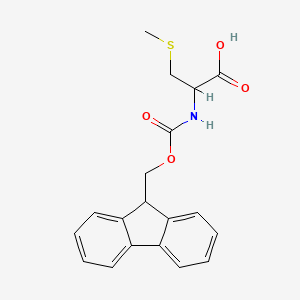
![(R)-6,6'-Bis(dicyclohexylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B12505359.png)
![2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12505365.png)
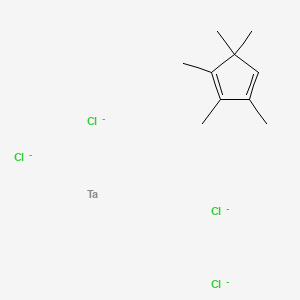
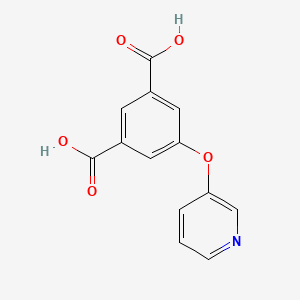
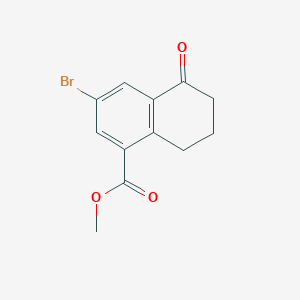
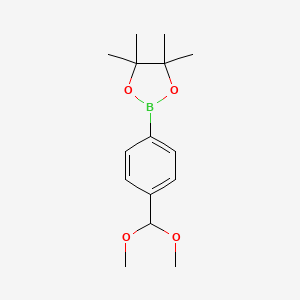
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B12505393.png)
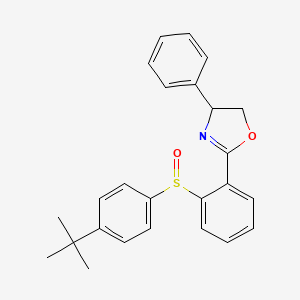
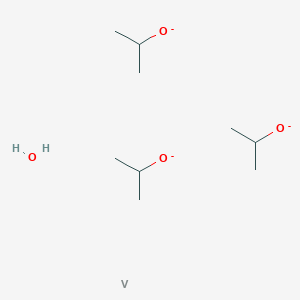
![N-[4-(benzyloxy)phenyl]-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B12505405.png)
